molecular formula C9H7BrFN3 B12048203 4-bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine

4-bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B12048203
M. Wt: 256.07 g/mol
InChI Key: UGONBRFCNIALTM-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H6BrFN2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 4-bromo-3-oxobutanoic acid under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(4-chlorophenyl)-1H-pyrazol-3-amine
  • 4-Bromo-5-(4-methylphenyl)-1H-pyrazol-3-amine
  • 4-Bromo-5-(4-nitrophenyl)-1H-pyrazol-3-amine

Uniqueness

4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

4-bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrFN3/c10-7-8(13-14-9(7)12)5-1-3-6(11)4-2-5/h1-4H,(H3,12,13,14)

InChI Key

UGONBRFCNIALTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)N)Br)F

Origin of Product

United States

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